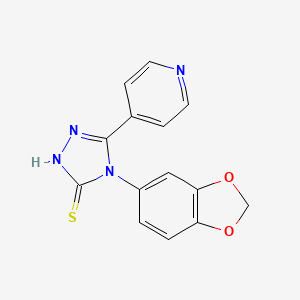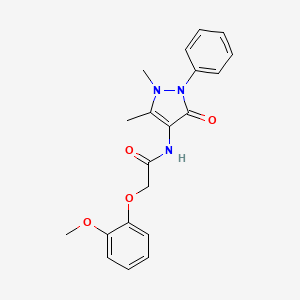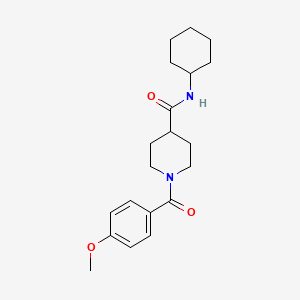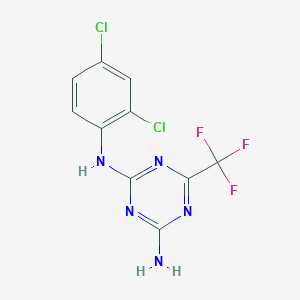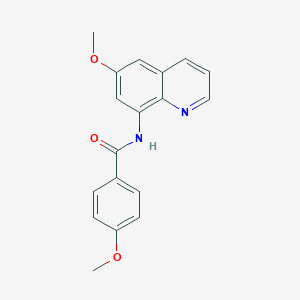
4-methoxy-N-(6-methoxy-8-quinolinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(6-methoxy-8-quinolinyl)benzamide, also known as GW 806742X, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a pharmaceutical agent. This compound belongs to the class of quinoline derivatives and has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-(6-methoxy-8-quinolinyl)benzamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and viral infections. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
4-methoxy-N-(6-methoxy-8-quinolinyl)benzamide has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In addition, this compound has been found to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. Furthermore, 4-methoxy-N-(6-methoxy-8-quinolinyl)benzamide has been shown to inhibit the replication of certain viruses, including HIV and hepatitis B.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-methoxy-N-(6-methoxy-8-quinolinyl)benzamide in lab experiments is its broad range of biological activities. This compound has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a versatile tool for scientific research. In addition, the synthesis method for this compound is efficient and reproducible, making it easy to obtain in large quantities.
However, there are also limitations to using 4-methoxy-N-(6-methoxy-8-quinolinyl)benzamide in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that specifically target its biological effects. In addition, this compound has not yet been tested in clinical trials, so its potential as a pharmaceutical agent is still uncertain.
Orientations Futures
There are several future directions for research on 4-methoxy-N-(6-methoxy-8-quinolinyl)benzamide. One direction is to further elucidate the mechanism of action of this compound, which will help to inform the design of experiments that specifically target its biological effects. Another direction is to test this compound in animal models of inflammatory diseases, cancer, and viral infections, to determine its efficacy and potential side effects. Finally, future research could focus on developing derivatives of 4-methoxy-N-(6-methoxy-8-quinolinyl)benzamide that have improved pharmacological properties, such as increased potency and selectivity.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-(6-methoxy-8-quinolinyl)benzamide involves the reaction of 4-methoxybenzoic acid with 6-methoxy-8-quinolinecarboxylic acid in the presence of thionyl chloride and dimethylformamide. The resulting product is then treated with ammonia to yield the final compound. This synthesis method has been reported in several scientific publications and has been found to be efficient and reproducible.
Applications De Recherche Scientifique
The potential applications of 4-methoxy-N-(6-methoxy-8-quinolinyl)benzamide in scientific research are numerous. This compound has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, 4-methoxy-N-(6-methoxy-8-quinolinyl)benzamide has been shown to have anti-cancer properties, making it a potential candidate for the treatment of various types of cancer. Furthermore, this compound has been found to have anti-viral properties, making it a potential candidate for the treatment of viral infections such as HIV and hepatitis B.
Propriétés
IUPAC Name |
4-methoxy-N-(6-methoxyquinolin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-14-7-5-12(6-8-14)18(21)20-16-11-15(23-2)10-13-4-3-9-19-17(13)16/h3-11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMUUCFGHDSOLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)OC)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-ethylbenzyl)amino]phenol](/img/structure/B5836425.png)

![2-[(2-oxopropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5836430.png)
![2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine](/img/structure/B5836437.png)

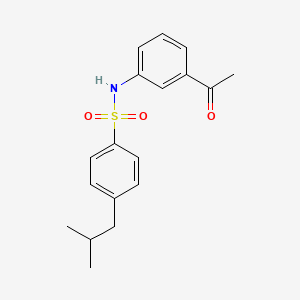
![3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5836457.png)

